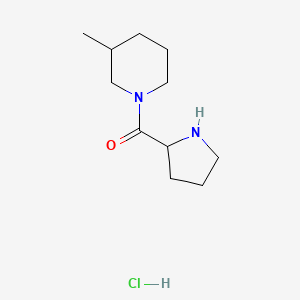
4-(4-Chlorophenyl)-2,6-diphenylpyrimidine
Descripción general
Descripción
4-(4-Chlorophenyl)-2,6-diphenylpyrimidine (4-CPDP) is a pyrimidine derivative that has been studied for its potential applications in scientific research. It is a small molecule that has been used in various fields, including biochemistry and physiology, due to its unique properties.
Aplicaciones Científicas De Investigación
Chemical Transformations and Synthesis
4-(4-Chlorophenyl)-2,6-diphenylpyrimidine has been extensively studied in the field of organic chemistry, particularly in chemical transformations and synthesis processes. For instance, it was involved in the synthesis of 4-(4-Aminophenyl)-2,6-diphenylpyrimidine through the reaction with benzamidine, leading to further transformations and the creation of novel compounds like N-(2,4-dinitrophenyl) and N-acyl derivatives, as well as substituted quinazolines (Harutyunyan et al., 2020). These synthesized compounds have potential applications in various fields, including pharmaceuticals.
Antimicrobial Activities
Another significant application is in the development of antimicrobial agents. Research has shown that derivatives of this compound, such as those in the pyrimidine-selenone class, demonstrate strong antimicrobial properties. The introduction of different substituents like chlorine and methyl groups into the pyrimidine structure has been observed to enhance its biological activity. This suggests potential for the development of new antimicrobial drugs (Korona-Głowniak et al., 2021).
Synthesis of Pyrimidines and Their Derivatives
The compound is also crucial in synthesizing various pyrimidines and their derivatives. These synthesized pyrimidines have been explored for their potential biological activities, such as antiviral, antitubercular, and antibacterial properties. For example, some novel derivatives synthesized using 4-(4-Chlorophenyl)-2,6-diphenylpyrimidine showed promising activity against different microorganisms (Siddiqui et al., 2007).
Pharmaceutical Research
In pharmaceutical research, derivatives of 4-(4-Chlorophenyl)-2,6-diphenylpyrimidine have been explored for their potential in drug development. For instance, studies have been conducted on compounds with hydroxypyrimidine fragments for their pronounced biological activity, leading to the synthesis of new compounds with anti-inflammatory action. This highlights the potential for developing new medicinal formulations based on this compound (Kuvaeva et al., 2022).
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-2,6-diphenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2/c23-19-13-11-17(12-14-19)21-15-20(16-7-3-1-4-8-16)24-22(25-21)18-9-5-2-6-10-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSOWJLBAVMDJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60844008 | |
| Record name | 4-(4-Chlorophenyl)-2,6-diphenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60844008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
919301-53-4 | |
| Record name | 4-(4-Chlorophenyl)-2,6-diphenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60844008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1456583.png)

![Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1456585.png)



![6-Chloro-7,8-dimethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1456594.png)